molecular formula C16H18N2O5S B2929185 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034617-04-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2929185
CAS No.: 2034617-04-2
M. Wt: 350.39
InChI Key: OAZGHANQHKTLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a benzodioxole moiety linked to a substituted ethylurea chain. The benzodioxole group (a fused benzene ring with two adjacent oxygen atoms) contributes to its aromatic and electron-rich character, while the urea linkage (-NH-C(=O)-NH-) provides hydrogen-bonding capability, a critical feature for biological interactions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-4-5-21-15(11-3-6-24-9-11)8-17-16(20)18-12-1-2-13-14(7-12)23-10-22-13/h1-3,6-7,9,15,19H,4-5,8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZGHANQHKTLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and thiophene derivatives. These intermediates are then coupled using urea derivatives under specific reaction conditions. Common synthetic routes include:

  • Palladium-catalyzed cross-coupling reactions: These reactions are often employed to form the carbon-nitrogen bonds necessary for the urea group.

  • Esterification and hydrolysis reactions: These steps are used to introduce the hydroxyethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution Reactions: The hydroxyethoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted hydroxyethoxy derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound's interaction with biological systems can be studied to understand its potential as a therapeutic agent.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Its unique properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzodioxole-urea scaffold with several analogs, but its substituents differentiate it pharmacologically and physicochemically. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Structural Differences Reference
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea Not explicitly provided ~360-380 (estimated) Thiophen-3-yl, 2-hydroxyethoxy Unique combination of thiophene and hydrophilic hydroxyethoxy group N/A
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12) C₁₅H₁₁ClN₂O₃ 317 3-Chlorobenzoyl Chlorobenzoyl group increases lipophilicity; lacks thiophene or hydrophilic substituents
3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea C₁₈H₂₁N₃O₄S 391 Thiophen-3-ylmethyl, 2-methoxyethyl Methoxyethyl instead of hydroxyethoxy; thiophene attached via methylene spacer
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea C₁₇H₁₇N₃O₄S 359.4 Thiophen-2-yl, pyrrolidinone ring Pyrrolidinone ring introduces rigidity; thiophene at position 2
1-Benzoyl-3-(3-methoxyphenyl)urea (Compound 10) C₁₅H₁₄N₂O₃ 282 Benzoyl, 3-methoxyphenyl No heterocycles; methoxyphenyl enhances π-π stacking potential

Key Observations :

  • Thiophene Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter binding specificity in sulfur-sensitive biological targets.
  • Hydrophilic Substituents : The 2-hydroxyethoxy group improves aqueous solubility compared to lipophilic groups like chlorobenzoyl (Compound 12) or methoxyethyl ().
  • Urea Linkage Flexibility: The ethyl chain in the target compound allows conformational flexibility, whereas pyrrolidinone-containing analogs () impose structural rigidity.
Pharmacological Implications
  • Electron-Rich Moieties : The benzodioxole and thiophene groups in the target compound may enhance interactions with enzymes like cytochrome P450 or receptors requiring aromatic stacking.
  • Solubility vs. Bioavailability : The hydroxyethoxy group improves solubility but may reduce membrane permeability compared to chlorobenzoyl (Compound 12, ).

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its effects on various biological pathways, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 356.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties, along with thiophene and hydroxyethoxy groups that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
IIaHCT-11626
IIcMCF-765
IIdA54930

In particular, IIc demonstrated an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory activity while maintaining low toxicity towards normal cells (IC50 > 150 µM) .

Antidiabetic Effects

The compound's structural features suggest potential antidiabetic properties. In vivo studies using a streptozotocin-induced diabetic mouse model indicated that compounds similar to This compound could significantly reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This effect was attributed to the inhibition of α-amylase.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the urea moiety and various enzyme active sites may play a crucial role in its inhibitory actions against α-amylase and other targets relevant to cancer biology.

Case Studies

  • In Vitro Studies : A study assessed the efficacy of benzodioxole derivatives against α-amylase and evaluated their cytotoxicity across different cell lines. The results indicated that while some derivatives exhibited potent enzyme inhibition, they also maintained a favorable safety profile in normal cell lines .
  • In Vivo Studies : Another study focused on the antidiabetic activity of a related compound in diabetic mice, demonstrating significant reductions in blood glucose levels and suggesting a promising avenue for therapeutic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.